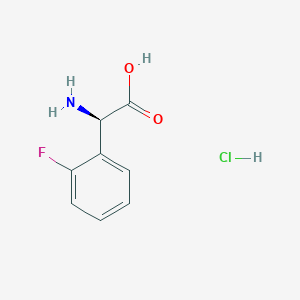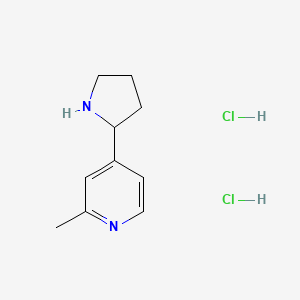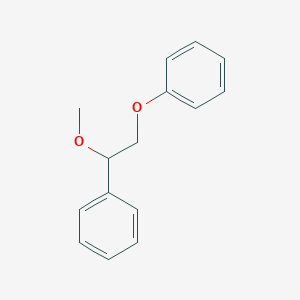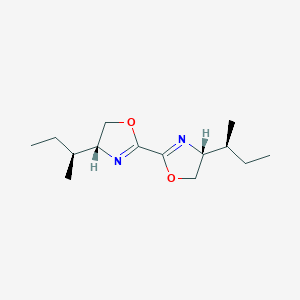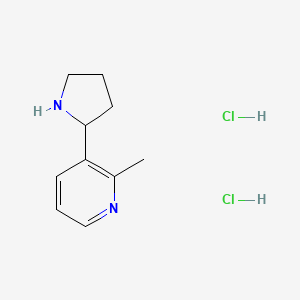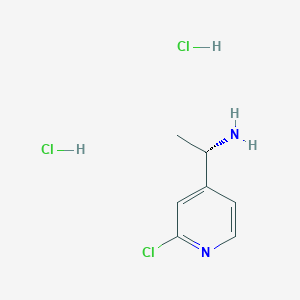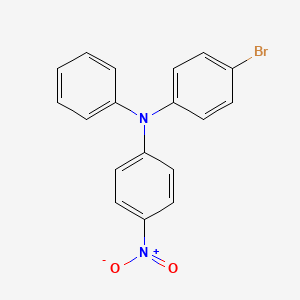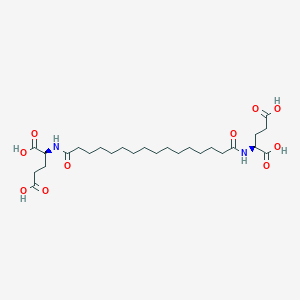
(2S,2'S)-2,2'-(Hexadecanedioylbis(azanediyl))dipentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid: is a complex organic compound characterized by its unique structure, which includes a hexadecanedioyl core linked to two pentanedioic acid moieties via azanediyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid typically involves the following steps:
Formation of Hexadecanedioyl Core: The initial step involves the preparation of the hexadecanedioyl core, which can be synthesized through the oxidation of hexadecanedioic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of Azanediyl Bridges: The hexadecanedioyl core is then reacted with a suitable diamine, such as ethylenediamine, under controlled conditions to form the azanediyl bridges. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
Attachment of Pentanedioic Acid Moieties: Finally, the resulting intermediate is reacted with pentanedioic acid or its derivatives under acidic or basic conditions to attach the pentanedioic acid moieties, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanediyl bridges, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the hexadecanedioyl and pentanedioic acid moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with new functional groups replacing the original amide bonds.
Scientific Research Applications
Chemistry
In chemistry, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for structural biology studies.
Medicine
In medicine, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid has potential applications as a drug delivery agent. Its ability to form stable complexes with therapeutic molecules can enhance the bioavailability and targeted delivery of drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid involves its ability to interact with various molecular targets. The azanediyl bridges and carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S)-2,2’-(Octadecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with an octadecanedioyl core.
(2S,2’S)-2,2’-(Dodecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with a dodecanedioyl core.
Uniqueness
(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is unique due to its specific hexadecanedioyl core, which imparts distinct physical and chemical properties. This uniqueness makes it particularly suitable for applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
(2S)-2-[[16-[[(1S)-1,3-dicarboxypropyl]amino]-16-oxohexadecanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O10/c29-21(27-19(25(35)36)15-17-23(31)32)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(30)28-20(26(37)38)16-18-24(33)34/h19-20H,1-18H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUVQABKXSFQSU-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O)CCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
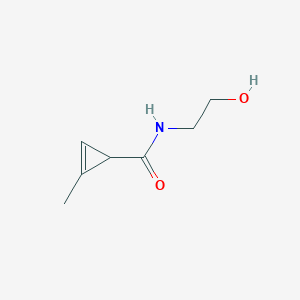
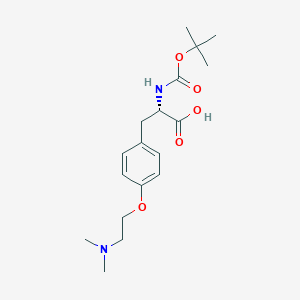
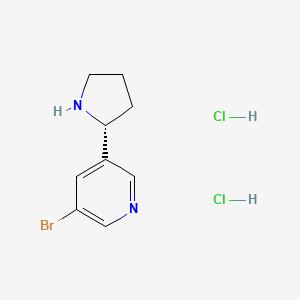
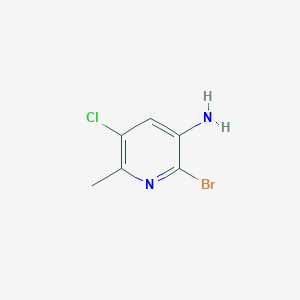
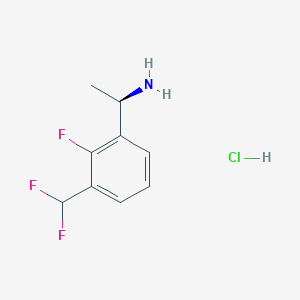
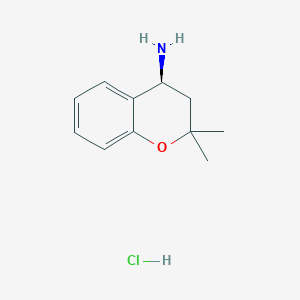
![11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine](/img/structure/B8145213.png)
